molecular formula C15H13NO2 B096036 (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone CAS No. 19202-66-5

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Cat. No.: B096036
CAS No.: 19202-66-5
M. Wt: 239.27 g/mol
InChI Key: LTENIVFVXMCOQI-UONOGXRCSA-N
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Description

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms, along with two phenyl groups attached to the ring. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-benzylideneaniline with glyoxal in the presence of a base to form the oxazolidinone ring. The reaction is carried out under mild conditions, often at room temperature, to ensure high stereoselectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of chiral catalysts to enhance the enantioselectivity of the reaction. The process may also include steps such as purification and crystallization to obtain the compound in its pure form. The use of continuous flow reactors can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
  • (4R,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
  • (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one

Uniqueness

The (4S,5R) configuration of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone imparts unique stereochemical properties that can influence its reactivity and interaction with other molecules. This makes it particularly valuable in asymmetric synthesis and other applications where chiral specificity is crucial .

Properties

IUPAC Name

(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTENIVFVXMCOQI-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431963
Record name (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23204-70-8
Record name (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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